(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The iodination step is usually carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification techniques are crucial in ensuring the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor with applications in cancer therapy.
4-®-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine:
Uniqueness
(S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, such as the presence of an iodine atom and a methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(7S)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIGOXIYHSLNSE-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=C(C=NN12)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=C(C=NN12)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.